molecular formula C30H26Cl2N4O3S B10924921 (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B10924921
M. Wt: 593.5 g/mol
InChI Key: ZCCSNSYOSRAWJG-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, dimethylpyrrol, and sulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the cyano and dichlorophenyl groups, and finally the attachment of the sulfonylphenyl group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-CYANO-3-[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H26Cl2N4O3S

Molecular Weight

593.5 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C30H26Cl2N4O3S/c1-18-6-5-7-19(2)29(18)35-40(38,39)26-11-8-24(9-12-26)34-30(37)23(17-33)15-22-14-20(3)36(21(22)4)25-10-13-27(31)28(32)16-25/h5-16,35H,1-4H3,(H,34,37)/b23-15+

InChI Key

ZCCSNSYOSRAWJG-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.